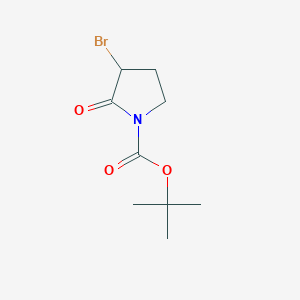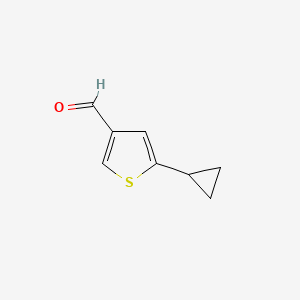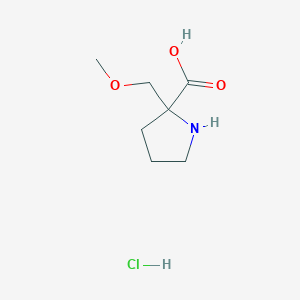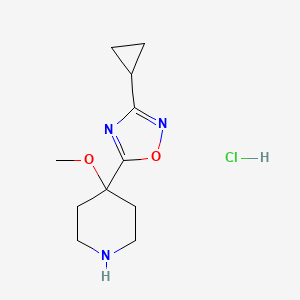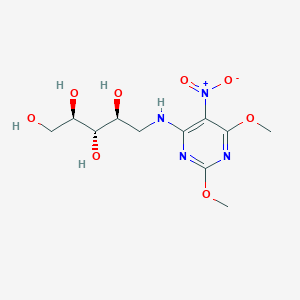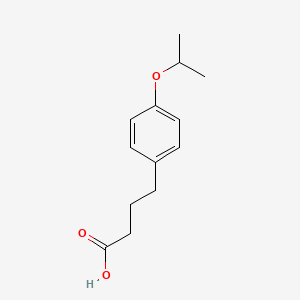
4-(4-Isopropoxyphenyl)-butyric acid
Overview
Description
4-(4-Isopropoxyphenyl)-butyric acid, also known as IPPBA, is an aromatic acid that has been studied for its potential applications in organic and medicinal chemistry. IPPBA is a naturally occurring compound found in various plants, fungi, and bacteria, and has been used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has been studied for its potential use in medical treatments, with research focusing on its possible mechanisms of action and biochemical and physiological effects.
Scientific Research Applications
4-(4-Isopropoxyphenyl)-butyric acid has been studied for its potential use in medical treatments, particularly as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. The compound has also been studied for its potential use as an antioxidant and for its potential anti-inflammatory properties. Additionally, this compound has been studied for its potential use in the synthesis of pharmaceuticals, such as antibiotics and anticonvulsants.
Mechanism of Action
4-(4-Isopropoxyphenyl)-butyric acid has been studied for its potential use as an inhibitor of acetylcholinesterase, an enzyme involved in the transmission of nerve signals. The compound is thought to act by binding to the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter. This mechanism of action is thought to be responsible for the compound's potential use as an anti-inflammatory agent, as well as its potential use as an antioxidant.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an inhibitor of acetylcholinesterase, with research suggesting that it may be able to reduce inflammation and oxidative stress. Additionally, the compound has been studied for its potential use as an antioxidant, with research suggesting that it may be able to protect cells from oxidative damage. Finally, the compound has been studied for its potential use in the synthesis of pharmaceuticals, with research suggesting that it may be able to increase the effectiveness of certain drugs.
Advantages and Limitations for Lab Experiments
4-(4-Isopropoxyphenyl)-butyric acid has several advantages for use in lab experiments. It is a naturally occurring compound, so it is easily accessible and inexpensive to obtain. Additionally, it is relatively stable and can be synthesized in a variety of ways. However, it is important to note that this compound is an aromatic acid, so it can be corrosive and should be handled with caution. Additionally, the compound is a potential inhibitor of acetylcholinesterase, so it should not be used in experiments involving animals.
Future Directions
There are several possible future directions for research involving 4-(4-Isopropoxyphenyl)-butyric acid. One potential direction is to further study the compound's potential use as an inhibitor of acetylcholinesterase, with the aim of developing more effective treatments for neurological disorders. Additionally, further research could be done to explore the compound's potential use as an antioxidant and anti-inflammatory agent. Finally, research could be done to explore the compound's potential use in the synthesis of pharmaceuticals, with the aim of developing more effective drugs.
properties
IUPAC Name |
4-(4-propan-2-yloxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)16-12-8-6-11(7-9-12)4-3-5-13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSIMFWYLKSHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



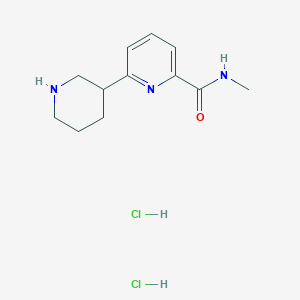

![Ethyl 6-(chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1462345.png)
![2-Azaspiro[4.5]decan-8-ol](/img/structure/B1462346.png)
